Product packaging for Fischerin(Cat. No.:CAS No. 134822-63-2)

Fischerin

Cat. No.: B594062
CAS No.: 134822-63-2
M. Wt: 431.485
InChI Key: LNTGLCDRWWFPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fischerin is a toxic secondary metabolite isolated from the ascomycete fungus, Neosartorya fischeri var. fischeri . The chemical structure of this compound has been determined to contain a 1,4-dihydroxy-3,5-disubstituted-2(1H)-pyridone moiety, a scaffold recognized for its diverse biological activities . This compound has been shown to induce lethal peritonitis in mouse models, highlighting its significant toxicity and making it a compound of interest in toxicological and microbiological research . The 2-pyridone core is medicinally important and present in various bioactive natural products and pharmaceuticals, indicating its relevance for studies in natural product chemistry and drug discovery . This product is labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29NO7 B594062 Fischerin CAS No. 134822-63-2

Properties

CAS No.

134822-63-2

Molecular Formula

C23H29NO7

Molecular Weight

431.485

IUPAC Name

5-(2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl)-1,4-dihydroxy-3-(2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl)pyridin-2-one

InChI

InChI=1S/C23H29NO7/c1-11-6-7-12-4-2-3-5-13(12)16(11)19(27)17-18(26)14(10-24(30)22(17)28)23(29)9-8-15(25)20-21(23)31-20/h6-7,10-13,15-16,20-21,25-26,29-30H,2-5,8-9H2,1H3

InChI Key

LNTGLCDRWWFPDI-UHFFFAOYSA-N

SMILES

CC1C=CC2CCCCC2C1C(=O)C3=C(C(=CN(C3=O)O)C4(CCC(C5C4O5)O)O)O

Synonyms

fischerin

Origin of Product

United States

Origin and Isolation Methodologies of Fischerin

Discovery and Initial Characterization from Fungal Sources

The initial discovery and characterization of fischerin established its presence in specific fungal organisms. Early research focused on identifying the producing strains and elucidating the compound's basic chemical properties.

Producing Organisms and Strain Identification in Research

This compound has been isolated from the ascomycete Neosartorya fischeri var. fischeri. nih.gov This highlights the importance of accurate fungal strain identification in natural product discovery. Research involves collecting fungal samples, culturing them, and employing taxonomic methods, often including molecular techniques like ribosomal DNA analysis, to identify the specific species and strains capable of producing this compound. scielo.brmdpi.com The identification of producing organisms is a critical first step in understanding the biological context of this compound production and for developing strategies for its isolation and study.

Advanced Chromatographic and Extraction Techniques for Isolation Studies

The isolation of this compound from fungal cultures involves several steps, beginning with the extraction of the compound from the fungal biomass or culture medium. Various extraction methods can be employed, depending on the nature of the fungal material and the target compound's solubility. These may include solvent extraction using appropriate organic solvents. slideshare.netjocpr.comresearchgate.net

Following initial extraction, advanced chromatographic techniques are crucial for purifying this compound from other co-extracted compounds. Techniques commonly used in natural product isolation studies include:

Column Chromatography: This is a widely used technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. Silica gel column chromatography, for instance, is often employed, with solvent systems adjusted to optimize the separation of the target compound. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and efficiency compared to traditional column chromatography, making it suitable for the final purification of this compound to obtain a pure sample for structural elucidation and biological testing. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for monitoring the isolation process, identifying fractions containing this compound, and providing initial structural information based on its mass-to-charge ratio. researchgate.netnih.gov

These techniques, often used in combination, allow researchers to isolate this compound in sufficient purity for detailed chemical and biological characterization.

Genome Mining Strategies for this compound Biosynthetic Gene Cluster Identification

Genome mining has become a powerful approach to identify the gene clusters responsible for the biosynthesis of natural products like this compound. revista-agroproductividad.orgjmicrobiol.or.krfrontiersin.org This involves analyzing the genome sequence of the producing organism to locate gene clusters that are predicted to encode the enzymes required for the synthesis of the compound.

Bioinformatic Approaches for Gene Cluster Annotation

Bioinformatic tools and databases are essential for analyzing genomic data and identifying potential biosynthetic gene clusters (BGCs). jmicrobiol.or.krgithub.io Software like antiSMASH (antibiotics & Secondary Metabolite Analysis SHell) is commonly used to scan genome sequences for genes encoding enzymes typically involved in secondary metabolite biosynthesis, such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). frontiersin.org These tools help to annotate the identified gene clusters, predicting the type of compound they might produce and the individual enzymatic steps involved in the biosynthetic pathway. github.io Comparative genome analysis can also be employed to compare the identified BGCs with known clusters in databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster) to assess their novelty and predict potential structural features of the encoded metabolite. github.iofrontiersin.org

Research has identified putative biosynthetic gene clusters homologous to those of this compound. researchgate.net The analysis of these clusters involves examining the arrangement and predicted function of the genes within the cluster, including domains like the cis-methyltransferase (cis-MT) domain found in PKS-NRPS hybrid enzymes, which are relevant to the biosynthesis of compounds like this compound. researchgate.net

Heterologous Expression Systems for Research-Scale Production

Once a putative biosynthetic gene cluster for this compound is identified through genome mining, heterologous expression systems can be used to validate the function of the cluster and produce the compound in a controlled laboratory setting. revista-agroproductividad.orgjmicrobiol.or.krCurrent time information in Vienna, AT.mdpi.comresearchgate.net This involves cloning the identified gene cluster into a suitable host organism that is amenable to genetic manipulation and fermentation, such as Aspergillus nidulans or other model fungal or bacterial systems. Current time information in Vienna, AT.mdpi.comnih.gov

Heterologous expression allows researchers to:

Confirm that the identified gene cluster is indeed responsible for this compound biosynthesis. researchgate.net

Produce this compound in larger quantities than might be possible from the native, potentially slow-growing or difficult-to-culture, fungal source. mdpi.comajol.info

Manipulate the genes within the cluster to study the function of individual enzymes or create modified versions of this compound. jmicrobiol.or.kr

Successful heterologous expression of the this compound biosynthetic gene cluster (referred to as the 'fin' cluster in some research) has been reported, leading to the formation and isolation of this compound. researchgate.net This demonstrates the power of combining genome mining with synthetic biology approaches for the study and production of natural products.

Biosynthetic Pathways and Enzymology of Fischerin

Proposed Biosynthetic Route Elucidation

The biosynthesis of fischerin (1) has been investigated, leading to a proposed pathway involving a series of enzymatic transformations. nih.gov The fin biosynthetic gene cluster (BGC) from Aspergillus carbonarius has been identified and reconstituted to produce this compound, providing a genetic basis for the proposed route. nih.govescholarship.org

Precursor Identification and Incorporation Studies

Research indicates that this compound is a polyketide-derived natural product. nih.govescholarship.org Polyketide-derived decalins are typically formed through a stereoselective intramolecular Diels-Alder (IMDA) cycloaddition reaction involving a skipped polyene precursor. nih.gov This precursor is generated through the coordinated action of a polyketide synthase (PKS) and associated reductase enzymes. nih.gov In the case of this compound, a polyketide-nonribosomal peptide synthetase (PKS-NRPS, FinD), a trans-acting enoylreductase (FinC), and a ring-expansion P450 (P450RE, FinE) are proposed to collectively biosynthesize a 2-pyridone ketone intermediate. nih.gov

Intermediates and Reaction Cascade Analysis

The proposed biosynthetic pathway involves the formation of a skipped polyene precursor that undergoes a critical intramolecular Diels-Alder reaction to form the cis-decalin core. nih.gov Unlike the more common trans-decalin formation via non-enzymatic or some enzymatic Diels-Alder reactions, the formation of the kinetically disfavored cis-decalin in this compound strongly suggests the involvement of a dedicated enzyme. nih.gov

Studies involving the expression of the fin gene cluster in Aspergillus nidulans have provided insights into the reaction cascade. nih.gov Expression of finACDEHJ without finI resulted in the abolition of this compound production and the emergence of an intermediate compound (compound 3), which has the same molecular weight as this compound but is proposed to be a precursor prior to the FinI-catalyzed step. nih.gov This intermediate is believed to undergo a retro-Michael addition to reveal the skipped polyene substrate for the subsequent cycloaddition. thieme-connect.comthieme-connect.com

The proposed biosynthetic route involves the following key steps and intermediates:

Enzyme/Genes InvolvedProposed TransformationKey Intermediate/ProductNotes
FinD (PKS-NRPS), FinC (ER), FinE (P450RE)Biosynthesis of 2-pyridone ketone2-pyridone ketone intermediateEarly stage biosynthesis
Retro-Michael addition (proposed)Conversion of intermediate to skipped polyeneSkipped polyene precursorSubstrate for FinI
FinI (Pericyclase)Intramolecular Diels-Alder cycloadditioncis-decalin scaffold (e.g., N-deoxythis compound)Key cyclization step
FinJ (P450)Pyridone N-hydroxylationThis compoundLate stage modification

Note: This table summarizes proposed steps based on research findings. Specific intermediate structures and the full cascade are subjects of ongoing research.

Enzymatic Catalysis in this compound Biosynthesis

The stereoselective formation of the cis-decalin core in this compound is a challenging chemical transformation that is catalyzed by a specific enzyme. nih.govthieme-connect.com

Characterization of Key Biosynthetic Enzymes (e.g., FinI Pericyclase)

A key enzyme in the this compound biosynthetic pathway has been identified as FinI. nih.govescholarship.orgthieme-connect.comthieme-connect.comresearchgate.netacs.orgescholarship.orgnih.govresearchgate.netescholarship.org FinI is characterized as a pericyclase that catalyzes the intramolecular Diels-Alder reaction responsible for constructing the cis-decalin moiety. nih.govthieme-connect.comthieme-connect.com Interestingly, FinI was initially predicted to be an O-methyltransferase based on sequence analysis. nih.govresearchgate.netacs.orgescholarship.org However, functional characterization revealed its role as a pericyclase, highlighting the potential for enzyme repurposing in natural systems. nih.govthieme-connect.comthieme-connect.com FinI catalyzes an exo-selective normal electron-demand intramolecular Diels-Alder reaction. thieme-connect.comthieme-connect.com

Experimental evidence, such as the abolition of this compound production in the absence of FinI, supports its crucial role in the pathway. nih.gov In vitro reactions with proposed substrates have further confirmed FinI's pericyclase activity. nih.gov

Structural Biology of Biosynthetic Enzymes: Co-crystallization and Mechanistic Insights

Structural studies, particularly co-crystallization experiments, have provided valuable insights into the catalytic mechanism of FinI. nih.govescholarship.orgthieme-connect.comthieme-connect.comresearchgate.netacs.orgescholarship.org The cocrystal structure of FinI with S-adenosylmethionine (SAM) and a product analog (N-deoxythis compound) has been determined. nih.govescholarship.orgthieme-connect.comthieme-connect.com

The FinI-SAM complex structure reveals a dimeric arrangement resembling canonical SAM-dependent O-methyltransferases and other repurposed pericyclases. nih.gov It possesses an interlocking N-terminal dimerization domain and an α/β Rossmann-fold C-terminal domain, characteristic of SAM-binding enzymes. nih.gov

The cocrystal structure with N-deoxythis compound bound within the active site has shed light on the basis for cis-decalin stereoselectivity. thieme-connect.comthieme-connect.com The cis-decalin moiety is observed to reside firmly within a small hydrophobic pocket in the active site, suggesting that shape complementarity plays a significant role in achieving stereocontrol towards the cis product. thieme-connect.comthieme-connect.com

Key active-site residues involved in catalysis have also been identified through structural and mutational analysis. researchgate.net Residues H133 and R295, which are not typically found in canonical methyltransferases, are involved in the catalytic mechanism of FinI, which acts as both a dehydratase and a pericyclase. researchgate.net While SAM is present in the active site, it is not found in direct contact with the substrate in the same way it would be for methylation, suggesting an alternative role, possibly in substrate recognition or positioning. researchgate.netrsc.org Other residues, such as Arg310, which is conserved in homologous methyltransferases and typically interacts with SAM, appear to be repurposed in FinI to interact with and potentially activate the substrate for cyclization. rsc.org

Repurposing of Enzyme Function in Natural Systems

The characterization of FinI as a pericyclase derived from a predicted O-methyltransferase highlights a fascinating aspect of enzyme evolution and natural product biosynthesis: the repurposing of enzyme function. nih.govthieme-connect.comthieme-connect.com Enzymes with a methyltransferase fold, particularly those that bind SAM, have been found to catalyze reactions other than methylation, including cyclization reactions. rsc.org

FinI shares sequence identity and structural homology with other repurposed enzymes like LepI, which is involved in leporin biosynthesis and catalyzes a dehydration and hetero-Diels-Alder reaction, despite being annotated as a SAM-dependent O-methyltransferase. rsc.org The case of FinI further exemplifies how Nature can evolve the active site of a widely occurring enzyme class, such as SAM-dependent methyltransferases, to catalyze synthetically challenging pericyclic reactions like the formation of cis-decalins. nih.govthieme-connect.comthieme-connect.com This repurposing often involves subtle changes in the active site architecture and the utilization of conserved residues for novel catalytic roles. researchgate.netrsc.org

Comparative Biosynthesis with Structurally Related Natural Products (e.g., N-hydroxyapiosporamide)

The biosynthesis of both this compound and N-hydroxyapiosporamide involves polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathways nih.gov. The biosynthetic gene cluster (BGC) for this compound (fin BGC) was identified from Aspergillus carbonarius, while homologous BGCs for N-hydroxyapiosporamide (api BGC) were found in genomes of fungi such as Apiospora montagnei and Alternaria solani nih.gov.

A crucial enzymatic difference between the two pathways lies in the formation of the decalin ring system. The fin BGC contains a pericyclase enzyme, FinI, which has been shown to catalyze the formation of the cis-decalin in this compound nih.govescholarship.orgacs.orgescholarship.org. In contrast, related enzymes in the api BGC, such as ApiI, are hypothesized to be involved in catalyzing the formation of the trans-decalin found in N-hydroxyapiosporamide nih.govescholarship.org. Research findings indicate that FinI, initially predicted to be an O-methyltransferase, functions as a pericyclase responsible for the stereoselective cis-decalin formation through a [4+2] cycloaddition reaction nih.govescholarship.orgacs.orgescholarship.org. This is notable because most previously reported fungal Diels-Alderases involved in decalin formation stereoselectively form trans-decalin scaffolds nih.gov.

Another structural difference is the presence of a methyl group at C12 in N-hydroxyapiosporamide, which is absent in this compound nih.gov. This difference suggests that the methyltransferase (MT) domain within the PKS-NRPS enzyme in the this compound pathway is likely inactive or contains a mutated active site compared to the corresponding enzyme in the N-hydroxyapiosporamide pathway nih.gov. Alignment of MT domains in PKS-NRPS enzymes from the fin and api BGCs supports this, highlighting differences in the SAM-binding motif which is typically conserved in active cis-MT domains nih.gov.

Experimental data from heterologous expression studies further illustrate the distinct roles of the enzymes. Expression of the fin BGC (excluding finI) in Aspergillus nidulans resulted in the abolition of this compound production, demonstrating the essential role of FinI in the pathway escholarship.org. In vitro assays with purified FinI showed conversion of proposed substrates to this compound, albeit with varying efficiency depending on the substrate's hydroxylation state escholarship.org. The N-hydroxylation of the pyridone ring in this compound is likely catalyzed by FinJ, a cytochrome P450 enzyme showing homology to N-hydroxylation enzymes in other biosynthetic pathways escholarship.org.

The comparative analysis of the fin and api BGCs and the characterization of key enzymes like FinI and ApiI provide detailed insights into the enzymatic basis for the stereochemical diversity observed in these structurally related natural products nih.govnih.govescholarship.org.

CompoundDecalin StereochemistryKey Decalin-Forming EnzymeC12 Methyl GroupPutative Methyltransferase Activity
This compoundcisFinI (Pericyclase)AbsentInactive/Mutated MT domain
N-hydroxyapiosporamidetransApiI (Putative Pericyclase)PresentActive MT domain

Table 1: Comparative Biosynthesis of this compound and N-hydroxyapiosporamide

EnzymeProposed Function in this compound BiosynthesisHomologous Enzyme (N-hydroxyapiosporamide)Observed Activity/Role
FinDPKS-NRPSApiD (PKS-NRPS)Forms tetramic acid intermediate researchgate.net. MT domain likely inactive in this compound biosynthesis nih.gov.
FinIPericyclaseApiI (Putative Pericyclase)Catalyzes cis-decalin formation nih.govescholarship.orgacs.orgescholarship.org.
FinJCytochrome P450 (N-hydroxylase)Not explicitly identified in search resultsLikely catalyzes N-hydroxylation of the pyridone ring escholarship.org.
FinCEnoylreductase (trans-acting)Homolog presentInvolved in polyketide chain processing escholarship.org.
FinECytochrome P450Homolog presentCatalyzes oxidative ring-expansion to the 2-pyridone researchgate.net.

Table 2: Key Enzymes in this compound and N-hydroxyapiosporamide Biosynthesis

Synthetic Chemistry Approaches to Fischerin and Analogues

Total Synthesis Endeavors: Strategies and Challenges

Total synthesis of complex natural products like Fischerin involves constructing the molecule from simpler, readily available precursors through a series of chemical transformations. These endeavors are often challenging, requiring the development of novel strategies and methodologies to assemble intricate ring systems and establish specific stereochemical configurations.

Retrosynthetic Analysis and Key Fragment Construction

Retrosynthetic analysis is a fundamental strategy in total synthesis, involving the deconstruction of the target molecule into simpler building blocks or precursors. uni-greifswald.de This process helps in identifying potential synthetic routes and key disconnections. While a specific retrosynthetic analysis for this compound was not provided in the search results, the general approach involves identifying key structural features, such as the cis-decalin core and any appended functional groups, and devising reactions that could form these features from simpler fragments.

For natural products containing cis-decalin systems, a common strategy involves cycloaddition reactions, such as the Diels-Alder reaction, to construct the bicyclic framework. nih.govnih.gov The synthesis of related tetramic acid bearing cis-decalin natural products, for instance, utilized an intramolecular Diels-Alder (IMDA) reaction as a key step to build the functionalized cis-decalin ring. nih.gov Key fragment construction would therefore focus on preparing the necessary diene and dienophile components for such cycloadditions, or other suitable precursors depending on the chosen synthetic strategy.

Stereocontrolled Synthesis of Complex Motifs (e.g., cis-decalin)

The stereocontrolled synthesis of complex motifs, particularly the cis-decalin ring system found in this compound, is a significant challenge in organic synthesis. nih.govnih.gov The cis-decalin structure has multiple stereocenters, and controlling their relative and absolute configuration during synthesis is crucial.

Biosynthetic studies of this compound have revealed that nature employs a specific enzyme, a pericyclase named FinI, to catalyze the stereoselective formation of the cis-decalin core through a [4+2] cycloaddition. nih.gov This enzymatic process highlights the inherent difficulty in achieving this specific stereochemistry chemically. The enzyme achieves stereocontrol likely through shape complementarity within its active site, guiding the reactive species into an orientation that favors the formation of the cis isomer.

In chemical synthesis, achieving stereocontrol in cycloaddition reactions to form cis-decalins often requires careful design of the reacting partners, choice of catalysts (e.g., Lewis acids), and reaction conditions to favor a specific transition state. nih.gov The synthesis of related cis-decalin natural products employed a diastereoselective IMDA reaction that proceeded via a rare endo-boat transition state to achieve the desired cis fusion and stereochemistry. nih.gov This demonstrates that specific synthetic strategies can be developed to address the stereochemical challenges of this motif.

Semi-Synthetic Modifications and Analog Development for Research

Semi-synthetic approaches involve using a naturally occurring compound as a starting material and modifying it chemically to create new derivatives or analogues. This can be a valuable strategy for exploring the structural space around a natural product and developing compounds with altered or improved properties for research purposes.

Analog development through chemical synthesis allows for systematic variation of different parts of the molecule to investigate the impact of structural changes on biological activity or other properties.

Directed Derivatization Strategies

Directed derivatization strategies involve performing specific chemical reactions on a natural product or a key intermediate to introduce new functional groups or modify existing ones at defined positions. While specific directed derivatization strategies for this compound were not detailed in the provided search results, general approaches in natural product modification include reactions such as acylation, alkylation, oxidation, reduction, and halogenation, among others. The choice of strategy depends on the functional groups present in the molecule and the desired structural changes. Achieving regioselectivity and stereoselectivity in these modifications is often essential.

Exploration of Structural Space through Chemical Synthesis

Chemical synthesis, including both total synthesis and semi-synthetic approaches, is a powerful tool for exploring the structural space around a natural product like this compound. By synthesizing analogues with variations in the cis-decalin core, the appended functional groups, or other parts of the molecule, researchers can gain insights into the relationship between chemical structure and biological function. This exploration is crucial for understanding which parts of the molecule are essential for its activity and how modifications can influence its properties. The synthesis of libraries of analogues with systematic structural variations is a common approach in this area.

Advanced Structural Elucidation and Stereochemical Assignment of Fischerin

Challenges in Fischerin Structural Assignment

The complexity of natural products like this compound often leads to difficulties in their full structural characterization using traditional analytical approaches.

Ambiguities in Early Spectroscopic Data

Upon its isolation more than 25 years ago, initial structural investigations of this compound relied on chemical and spectral data, which helped deduce a structure including a 2-pyridone moiety. nih.gov However, these early spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR), proved insufficient for the unambiguous assignment of the relative stereochemistries within the molecule. nih.govnih.gov Specifically, the relative orientations between the decalin system and the multiply-oxygenated cyclohexane (B81311) ring, bridged by the 2-pyridone core, remained unclear. nih.gov Post facto attempts to assign the relative stereochemistry of the epoxydiol substituents and their spatial relationship to the decalin portion using NMR data were unsuccessful. nih.gov This difficulty is attributed to the molecular topology of compounds like this compound, where distal, stereochemically complex ring systems are linked through potentially freely rotating bonds to a rigid, flat moiety, precluding the determination of relative stereochemistry of the two distal fragments by standard NMR methods. nih.gov

Limitations of Conventional Crystallography for Nanocrystalline Samples

Conventional single-crystal X-ray diffraction (SCXRD) is considered a gold standard for definitive structure elucidation, including absolute configuration. nih.govacs.org However, this technique requires crystals of sufficient size and quality, which poses a significant challenge for many natural products that are often obtained in limited quantities or are difficult to crystallize into large, well-ordered single crystals. nih.govacs.orgresearchgate.netcreative-biostructure.com this compound, in particular, had eluded full structural characterization for decades, suggesting that obtaining suitable crystals for SCXRD was a major obstacle. nih.gov The difficulty in obtaining large crystals, or the presence of only nanocrystalline material, is a common limitation in natural product research and drug discovery, slowing down the structural characterization process. acs.orgcreative-biostructure.com

Complementary Spectroscopic Techniques in Structural Research

High-Field Nuclear Magnetic Resonance (NMR) Studies

High-field Nuclear Magnetic Resonance (NMR) spectroscopy has been a crucial tool in the structural characterization of this compound since its initial isolation. Comparison of 1H and 13C NMR spectra to published data played a role in confirming the correct identification of rediscovered this compound samples. nih.gov

While NMR is a powerful technique for elucidating the planar structure of organic molecules through the analysis of chemical shifts and coupling constants, determining relative stereochemistry, particularly in complex rigid systems like the decalin and bridged cyclohexane moieties in this compound, can be challenging. Early attempts to unambiguously establish the relative stereochemistry of this compound using 2D NMR techniques were not successful. nih.gov

Advanced NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are standard in the structure elucidation of natural products. hyphadiscovery.comnih.gov These experiments provide information about through-bond and through-space correlations between nuclei, which are essential for assigning signals and building the molecular connectivity. NOESY experiments, which detect through-space correlations, are particularly valuable for determining relative stereochemistry by identifying protons that are in close spatial proximity. hyphadiscovery.com

Beyond determining the planar structure and relative configurations, computed NMR chemical shifts have been employed for the assignment of the absolute configuration of this compound. researchgate.netsibran.ru This computational approach involves calculating NMR parameters for different possible stereoisomers and comparing them to the experimental NMR data to determine the most likely configuration.

Mass Spectrometry-Based Characterization in Research

Mass spectrometry (MS) techniques, often coupled with liquid chromatography (LC-MS), are integral to the characterization of natural products, providing information on molecular weight and fragmentation patterns. LC-MS/MS, which involves tandem mass spectrometry, can be used to fragment ions and analyze the resulting fragments, providing insights into the connectivity of atoms within the molecule. hyphadiscovery.commdpi.com This fragmentation data can be used to propose structural subunits. mdpi.com

High-resolution mass spectrometry (HRMS) offers precise mass measurements, allowing for the determination of the elemental composition of a compound (e.g., CcHhNnOoSs) and its isotopic profile. scielo.br This information is vital for confirming the molecular formula and identifying heteroatoms, contributing significantly to the structural elucidation process. While MS is powerful for determining molecular formula and fragmentation patterns, it typically does not directly provide information about stereochemistry. hyphadiscovery.com Structures predicted solely based on LC-MS/MS fragmentation may require confirmation by other methods like NMR. hyphadiscovery.com

Confirmation of Relative and Absolute Stereochemistry

The complete stereochemical assignment of this compound, particularly the relative orientation of the decalin and the multiply-oxygenated cyclohexane bridged by the 2-pyridone ring, proved difficult in initial studies, with one attempt relying on computational methods. nih.gov

A significant breakthrough in establishing the relative stereochemistry of this compound was achieved through the application of Microcrystal Electron Diffraction (MicroED). nih.gov This technique, suitable for very small crystals, successfully provided the first crystal structure of this compound. nih.gov The crystal structure unambiguously established the relative stereochemistry of the epoxydiol moiety and its stereochemical relationship to other functionalities within the molecule. nih.gov MicroED was effective in cases where traditional 2D NMR and X-ray crystallography had not yielded definitive results for relative stereochemistry. nih.gov Furthermore, the predicted stereochemistry of the rare cis-decalin system in this compound was validated. researchgate.net

The absolute configuration of this compound has been assigned through the use of computed NMR chemical shifts. researchgate.netsibran.ru This computational methodology compares calculated NMR data for possible enantiomers with experimental data to determine the correct absolute configuration. General methods for determining absolute configuration in organic molecules include X-ray crystallography, particularly using anomalous dispersion, and Circular Dichroism (CD) spectroscopy. ic.ac.uk

Molecular Mechanism and Biological Interactions of Fischerin

Investigations of Molecular Targets and Binding Events (in vitro/cellular models)

Comprehensive data detailing specific molecular targets and binding events of Fischerin (CID 155921361) in in vitro or cellular models were not extensively found in the conducted searches. Identifying molecular targets is a fundamental step in elucidating a compound's mechanism of action, often involving techniques such as pull-down assays, thermal shift assays, or activity-based protein profiling in cellular lysates or with purified proteins. Studies in cellular models can further confirm target engagement and downstream effects.

Effects on Cellular Pathways and Processes (in vitro/cellular models)

Information specifically describing the effects of this compound (CID 155921361) on cellular pathways and processes in in vitro or cellular models was not widely available in the search results. Research in this area typically involves examining changes in cell viability, proliferation, apoptosis, migration, or specific signaling pathway activation or inhibition upon treatment with the compound. Techniques such as Western blotting, quantitative PCR, reporter assays, and high-content imaging are commonly employed.

Mechanistic Insights from Structural Biology of this compound-Target Complexes

Structural biology techniques, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or cryo-Electron Microscopy (cryo-EM), are invaluable for obtaining high-resolution three-dimensional structures of compounds in complex with their molecular targets. These structures provide detailed insights into the binding mode, interaction interfaces, and the conformational changes that occur upon binding, which are essential for understanding the molecular mechanism. Based on the conducted searches, specific structural information for this compound (CID 155921361) in complex with any biological target was not identified. The "lock-and-key" model, proposed by Emil Fischer, provides a foundational concept for understanding specific protein-ligand interactions based on complementary shapes. However, this is a general principle and not specific structural data for this compound.

Structure-Mechanism Relationship (SMR) Studies of this compound and its Analogues

Structure-Mechanism Relationship (SMR) studies aim to correlate variations in chemical structure with changes in biological activity and underlying molecular mechanisms. These studies are crucial for identifying key structural features responsible for a compound's effects and for guiding the design of analogues with improved potency, selectivity, or altered mechanisms. While the concept of structure-activity relationship (SAR) is well-established, specific SMR studies detailing the relationship between the structure of this compound (CID 155921361) and its biological mechanism, or studies involving its analogues, were not found in the performed searches.

Computational and Theoretical Studies of Fischerin

Quantum Chemical Calculations (e.g., DFT) for Conformational Analysis and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure, geometry, and relative energies of molecules. iupac.orgresearchgate.netbigchem.euethz.chnih.gov Conformational analysis, which involves exploring the different spatial arrangements (conformations) of a molecule, is a key application of these methods. iupac.orgresearchgate.netbigchem.euethz.ch DFT calculations can determine the minimum energy conformations and the energy barriers between them, providing insights into a molecule's flexibility and preferred shapes. researchgate.netethz.ch This is crucial for understanding how a molecule might interact with other molecules, including biomacromolecules. Studies on other compounds have utilized DFT to analyze conformational energies and interconversion pathways, highlighting the method's ability to provide detailed structural and energetic information. researchgate.netethz.chnih.gov For Fischerin, DFT could be employed to explore its conformational landscape and determine the relative stabilities of different conformers.

Molecular Dynamics Simulations of this compound and Biomacromolecule Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. frontiersin.orgnih.govyoutube.com By applying classical mechanics to atoms and molecules, MD can provide dynamic insights into processes such as conformational changes and interactions between molecules. frontiersin.orgnih.gov MD simulations are particularly valuable for studying the interactions of small molecules, like this compound, with larger biomacromolecules such as proteins or nucleic acids. nih.govpeerj.com These simulations can help to understand binding modes, affinities, and the dynamic nature of molecular recognition. nih.govpeerj.com While specific MD studies on this compound were not found, MD simulations have been extensively used to investigate protein-ligand interactions and the dynamics of biomolecular systems. nih.govpeerj.com Applying MD simulations to this compound could reveal how it interacts with potential biological targets or membranes, providing information on binding stability and conformational changes upon interaction.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). These predicted parameters can then be compared with experimental spectroscopic data to validate computational models and aid in the interpretation of experimental spectra. uva.nlnih.govrsc.orgmpg.de Quantum chemical calculations, including DFT, are commonly used for predicting spectroscopic properties. nih.govmpg.de The accuracy of these predictions depends on the level of theory and basis set used. Comparing predicted spectra with experimental data is a critical step in confirming the theoretically determined molecular structures and conformations. uva.nlrsc.org For this compound, computational prediction of its spectroscopic parameters could assist in its identification and characterization using experimental techniques like NMR or IR spectroscopy.

Computational Approaches to Enzyme Mechanism in Biosynthesis

Computational approaches are increasingly being used to study enzyme mechanisms and biosynthetic pathways. Current time information in Vienna, AT.illinois.eduiiserpune.ac.innih.govcaver.cz These methods can provide insights into reaction mechanisms, transition states, and the role of specific amino acid residues in catalysis. caver.cz Techniques such as quantum mechanics/molecular mechanics (QM/MM) simulations and molecular dynamics can be used to model enzymatic reactions and understand the energy profiles of these processes. nih.gov Computational enzyme design and engineering also leverage these approaches to alter enzyme activity or specificity. illinois.educaver.cz While the specific biosynthesis pathway of this compound and the enzymes involved were not detailed in the search results, computational methods could be applied to elucidate the mechanisms of enzymes hypothesized to be involved in its formation. iiserpune.ac.innih.gov This could involve studying substrate binding, catalytic steps, and the influence of the enzyme environment on the reaction.

Analytical Methodologies for Fischerin Research

Chromatographic Separation Techniques (e.g., LC-MS for metabolite profiling)

Chromatographic separation techniques are fundamental in natural product research for isolating and purifying compounds from complex mixtures. Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful hyphenated technique widely used for the separation, identification, and quantification of various compounds, including those relevant to metabolite profiling. thermofisher.comthermofisher.comnih.gov

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. Different liquid chromatography methods, such as high-performance liquid chromatography (HPLC), can separate compounds based on their interactions with a stationary phase and a mobile phase. thermofisher.comnih.gov This is crucial for resolving complex samples containing numerous metabolites. Following chromatographic separation, compounds enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. thermofisher.com

LC-MS is a method of choice for analyzing larger and non-volatile molecules and offers broad sample coverage through the use of different column chemistries, such as reversed-phase liquid chromatography (RPLC) for non-polar to moderately polar metabolites and hydrophilic interaction liquid chromatography (HILIC) for polar compounds. thermofisher.comthermofisher.com Ionization techniques commonly coupled with LC-MS include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), suitable for different ranges of compound polarity. thermofisher.com

In the context of natural product research and metabolite profiling, LC-MS, often coupled with tandem mass spectrometry (LC-MS/MS), allows for the identification of metabolites by analyzing their fragmentation patterns and comparing them to databases or known standards. thermofisher.comnih.gov For example, HPLC-quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS) has been used to identify compounds, including polyphenols and flavonoids, in extracts of Morus alba L., demonstrating the utility of this technique in profiling complex natural product mixtures. nih.govmdpi.comresearchgate.net This approach enables the systematic identification of numerous compounds within a single analysis. nih.govmdpi.com

While specific detailed research findings on Fischerin metabolite profiling using LC-MS were not extensively highlighted in the search results, the application of LC-MS in general metabolite profiling of natural products underscores its relevance and likely application in studying this compound's metabolic fate or presence in biological samples.

Advanced Spectroscopic Techniques for Quantitative Analysis in Research

Advanced spectroscopic techniques play a vital role in the characterization and analysis of chemical compounds. While traditional spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural elucidation, other advanced techniques can be employed for both structural and, in some cases, quantitative analysis.

For the structural determination of this compound, microcrystal electron diffraction (MicroED), an emerging cryogenic electron microscopy technique, has been utilized in combination with genome mining. chemrxiv.org This approach addressed challenges in obtaining sufficient material for traditional spectroscopic analysis and allowed for the precise determination of this compound's solid-state structure from sub-micron thick crystals. chemrxiv.org This highlights the application of advanced techniques when conventional methods face limitations.

Quantitative spectroscopic analysis involves determining the concentration of a substance by measuring its interaction with electromagnetic radiation. Automated quantitative spectroscopic analysis methods have been developed, incorporating techniques for background subtraction, cosmic ray removal, and peak fitting to preserve absolute spectral quantification. nih.gov These methods are applicable to various spectroscopic techniques, although the specific application for quantitative analysis of this compound was not detailed in the provided search results.

Other spectroscopic techniques mentioned in research include X-ray absorption spectroscopy (XAS), Fourier transform infrared (FTIR), and X-ray photoelectron spectroscopy (XPS), which have been used in in situ studies, for example, in the analysis of catalysts. acs.org While these techniques offer valuable insights into chemical composition, bonding, and structure, their specific application for the quantitative analysis of this compound in research contexts was not prominently featured in the search results.

The combination of techniques, such as near-infrared spectroscopy (NIRS) with Karl Fischer titration for moisture analysis, demonstrates how spectroscopy can be integrated with other analytical methods for quantitative measurements. metrohm.commetrohm.com Karl Fischer titration itself is a classic quantitative method for determining water content. byjus.comwikipedia.orgmt.com However, direct application of these combined or individual quantitative spectroscopic methods specifically for this compound quantification in research samples was not found.

High-Throughput Screening Platforms for Natural Product Characterization

High-throughput screening (HTS) is a methodology widely used in drug discovery and biological research to rapidly test large numbers of compounds for a specific biological activity or target interaction. evotec.combmglabtech.comwikipedia.org While primarily focused on screening for biological effects, HTS platforms can also be adapted or complemented by analytical techniques for the characterization of natural product libraries.

HTS typically involves the use of automation, robotics, miniaturized assays in microplates, and sensitive detectors to quickly process large compound collections. evotec.combmglabtech.comwikipedia.org The goal is to identify "hits" – compounds that show desired activity. bmglabtech.com

In the context of natural product characterization, HTS platforms could potentially be integrated with analytical detection methods to screen and characterize compounds present in large natural extract libraries. This might involve using rapid separation techniques coupled with mass spectrometry in an automated fashion to profile the chemical composition of numerous samples.

An example of an HTS application involving a related organism is the automated high-throughput Vibrio fischeri assay used for ecotoxicity screening of ionic liquids. nih.gov This demonstrates the principle of using a biological system in a high-throughput format to assess the effects of various compounds. While this specific assay focuses on toxicity and uses Vibrio fischeri as the test organism, it illustrates the technological basis of HTS platforms.

Future Directions in Fischerin Research

Elucidation of Remaining Biosynthetic Ambiguities

Despite the recent identification of a putative biosynthetic gene cluster (BGC) for fischerin through genome mining and successful heterologous expression, the precise enzymatic steps and intermediates involved in its biosynthesis are not yet fully elucidated. ctdbase.orgnih.gov The proposed BGC shows resemblance to that of the related compound N-hydroxyapiosporamide, suggesting similar biosynthetic machinery may be involved. ctdbase.orgnih.gov Future research should focus on functional characterization of the genes within the identified BGC to confirm their roles in this compound production. This involves cloning and expressing individual enzymes or combinations thereof and analyzing the resulting products using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Resolving ambiguities in the biosynthetic pathway, particularly regarding the formation of complex structural features like the epoxydiol moiety and the hypothesized cis-decalin system, will be crucial. ctdbase.org Understanding the timing and regulation of these enzymatic transformations will provide a complete picture of how Neosartorya fischeri synthesizes this intricate molecule.

Development of New Synthetic Strategies for Scalable Production

The limited availability of this compound from natural sources and the challenges associated with its isolation have hindered extensive biological and mechanistic studies. ctdbase.org While synthetic biology approaches have enabled its rediscovery, the development of efficient and scalable synthetic strategies is a critical future direction. ctdbase.org Traditional total synthesis of complex natural products can be challenging and time-consuming. Future research should explore novel chemical synthesis routes that are both efficient and amenable to scale-up, potentially utilizing modern synthetic methodologies such as flow chemistry, which offers advantages in terms of reproducibility, safety, and throughput for scalable production. The goal is to develop synthetic routes that can provide sufficient quantities of this compound for comprehensive biological evaluation and potential preclinical studies, overcoming the limitations of isolation from natural sources.

Advanced Chemical Biology Probes Based on this compound for Mechanistic Dissection

This compound's reported potent cytotoxicity suggests it interacts with specific biological targets within cells. ctdbase.orgnih.gov To understand the molecular mechanisms underlying its biological activity, a key future direction involves the development of advanced chemical biology probes based on the this compound scaffold. Chemical probes are powerful tools used to selectively modulate the function of target proteins, allowing for the dissection of biological pathways. Future research could involve synthesizing this compound analogs with appended tags (e.g., affinity tags for pull-down experiments, fluorescent tags for imaging, or clickable handles for subsequent conjugation) that retain the core bioactivity. These probes would facilitate the identification of this compound's direct protein targets, the pathways it modulates, and the cellular responses it elicits, providing valuable insights into its mechanism of action at a molecular level.

Exploration of Chemoenzymatic Synthesis Routes

Given the structural complexity of this compound and the identification of its biosynthetic machinery, exploring chemoenzymatic synthesis routes presents a promising future direction. Chemoenzymatic synthesis strategically combines the power and selectivity of enzymatic transformations with the versatility of chemical reactions. This approach can offer advantages in terms of efficiency, stereoselectivity, and reduced environmental impact compared to purely chemical synthesis, particularly for complex natural products. Future research could investigate incorporating key enzymes from the this compound biosynthetic pathway, or engineered variants thereof, into synthetic schemes to catalyze specific, challenging steps, such as stereoselective cyclizations or oxygenations. This hybrid approach could lead to more efficient and sustainable routes for this compound production and the generation of novel, bioactive analogs.

Methodological Advancements in Natural Product Discovery and Characterization Inspired by this compound Studies

The successful rediscovery and structural revision of this compound, a compound that had previously eluded complete characterization for decades, using techniques like genome mining and MicroED, highlights the impact of advanced methodologies in natural product research. ctdbase.orgnih.gov The challenges encountered in this compound studies, such as low natural abundance and difficulties in traditional structural elucidation, are common in natural product discovery. ctdbase.orgnih.gov Future research in the broader field of natural product discovery will likely be inspired by and build upon these successes. This includes further development and integration of genome mining techniques for identifying novel BGCs, advancements in microcrystallography and cryo-electron microscopy for structural determination of challenging compounds, and the application of sophisticated mass spectrometry techniques like imaging mass spectrometry for in situ localization and characterization of natural products. ctdbase.orgnih.gov Furthermore, automated platforms for natural product discovery and characterization, which aim to accelerate the identification and scale-up of bioactive compounds, represent a significant future trend. The lessons learned from tackling the complexities of this compound will undoubtedly contribute to the innovation and refinement of these methodologies, accelerating the discovery and characterization of other elusive natural products with potential biological activities.

Q & A

Basic Research Questions

Q. What methodologies are essential for confirming Fischerin's structural identity in isolation studies?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques (e.g., NMR for proton/carbon signal overlap analysis and LC-MS for molecular weight verification) and biosynthetic gene cluster (BGC) validation. For example, heterologous expression of the predicted fin BGC in Aspergillus nidulans followed by optical rotation comparison ([α]20D −28°) ensures alignment with published data . Genome mining tools, such as NCBI BLAST for MT domain sequence alignment (e.g., GXGAG motif identification), further support structural predictions .

Q. How should researchers design initial experiments to isolate this compound from fungal strains?

  • Methodological Answer : Prioritize genome mining to identify silent BGCs in fungal species like Aspergillus carbonarius. Refactor candidate BGCs (e.g., finACDEHIJ) for heterologous expression in model hosts (e.g., A. nidulans ΔEMΔST). Monitor metabolite production via LC-MS (titer ≥5 mg/L) and validate purity (>98%) through NMR and chromatographic analyses. Include negative controls (e.g., non-refactored BGCs) to rule out host-derived artifacts .

Q. What are the minimum characterization requirements for new this compound analogs in publication?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Provide full spectroscopic data (1H/13C NMR, HRMS) and optical rotation values.
  • Include purity evidence (e.g., HPLC chromatograms, elemental analysis).
  • For known compounds, cite literature comparisons; for novel analogs, submit X-ray crystallography or biosynthetic pathway data .

Advanced Research Questions

Q. How can researchers resolve contradictions between reported bioactivity data and newly observed this compound properties?

  • Methodological Answer : Conduct systematic replication studies using standardized bioassays (e.g., cytotoxicity against identical cell lines). Apply Bayesian inference or resampling techniques to assess statistical robustness, as traditional Fisherian methods (e.g., p-values) may overlook effect sizes. Cross-validate findings with orthogonal assays (e.g., transcriptomics) to disentangle compound-specific effects from experimental noise .

Q. What strategies address challenges in this compound’s low-titer biosynthesis during heterologous expression?

  • Methodological Answer : Optimize BGC refactoring by:

  • Adjusting promoter strength (e.g., inducible vs. constitutive).
  • Co-expressing accessory enzymes (e.g., epoxydiol-generating oxidases).
  • Employing metabolomic-guided fermentation (e.g., media supplementation with SAM precursors to enhance MT° domain activity). Track intermediate accumulation via LC-MS/MS to identify pathway bottlenecks .

Q. How should conflicting NMR data for this compound derivatives be reconciled in multi-lab studies?

  • Methodological Answer : Adopt FAIR data principles:

  • Share raw NMR files (FID formats) and processing parameters (e.g., apodization, baseline correction).
  • Use collaborative platforms (e.g., NMReDATA) to standardize spectral referencing.
  • Perform quantum mechanical calculations (e.g., DFT-NMR) to predict signals for proposed structures and compare with empirical data .

Q. What experimental frameworks validate the ecological role of this compound in fungal systems?

  • Methodological Answer : Combine transcriptomics (RNA-seq of fin BGC under stress conditions) with ecological niche modeling (e.g., soil pH/metabolite correlation). Use CRISPR-Cas9 to knock out fin genes and phenotype mutant strains for fitness changes (e.g., sporulation rates, competitor inhibition). Cross-reference with metagenomic datasets to identify co-occurring microbial taxa influenced by this compound .

Tables for Key Methodological Comparisons

Method Application to this compound Research Key References
Heterologous ExpressionEnables BGC activation in non-native hosts
Genome MiningIdentifies silent BGCs with MT domain mutations
Bayesian InferenceAddresses low sample size in bioactivity studies
FAIR Data SharingEnsures reproducibility of spectral/assay data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.